molecular formula C19H20N8O B10985792 N-(1H-benzimidazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(1H-benzimidazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B10985792
M. Wt: 376.4 g/mol
InChI Key: CEUUKXWWLIFZLG-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that features a benzimidazole ring, a triazolopyridazine ring, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and triazolopyridazine intermediates, which are then coupled with a piperidine derivative under specific reaction conditions.

    Preparation of Benzimidazole Intermediate: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Preparation of Triazolopyridazine Intermediate: The triazolopyridazine ring is formed by cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors.

    Coupling Reaction: The final step involves coupling the benzimidazole and triazolopyridazine intermediates with a piperidine carboxamide derivative under conditions such as reflux in an appropriate solvent, often using catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and triazolopyridazine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring and the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Pharmacology: Research focuses on its potential effects on different biological pathways and its efficacy in treating diseases.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole and triazolopyridazine rings can bind to active sites of enzymes or receptors, modulating their activity. The piperidine carboxamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide analogs: These compounds have similar core structures but differ in substituents, affecting their properties and applications.

    Benzimidazole derivatives: Compounds with benzimidazole rings are widely studied for their biological activities.

    Triazolopyridazine derivatives: These compounds are known for their potential therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20N8O

Molecular Weight

376.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H20N8O/c1-12-23-24-16-6-7-17(25-27(12)16)26-10-8-13(9-11-26)18(28)22-19-20-14-4-2-3-5-15(14)21-19/h2-7,13H,8-11H2,1H3,(H2,20,21,22,28)

InChI Key

CEUUKXWWLIFZLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=CC=CC=C5N4

Origin of Product

United States

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